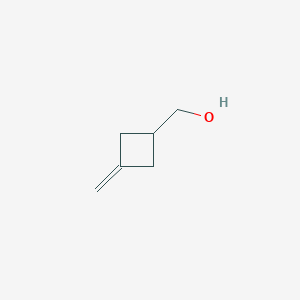

(3-Methylidenecyclobutyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

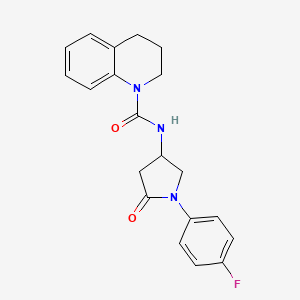

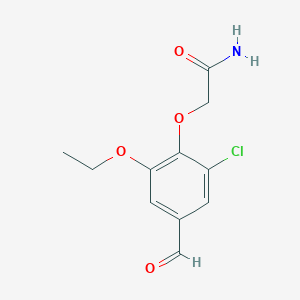

“(3-Methylidenecyclobutyl)methanol” is a chemical compound with the CAS Number: 10555-45-0 . It has a molecular weight of 98.14 and its IUPAC name is (3-methylenecyclobutyl)methanol . It is stored at a temperature of 4°C . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for “(3-Methylidenecyclobutyl)methanol” is 1S/C6H10O/c1-5-2-6(3-5)4-7/h6-7H,1-4H2 . For a detailed 3D molecular structure, you may refer to molecular visualization tools like MolView .

Physical And Chemical Properties Analysis

“(3-Methylidenecyclobutyl)methanol” is a liquid at room temperature . It has a molecular weight of 98.14 and is stored at a temperature of 4°C .

Applications De Recherche Scientifique

Methanol as a Hydrogen Source and C1 Synthon

Methanol is recognized for its potential as a hydrogen source and C1 synthon, finding significant applications in chemical synthesis and energy technologies. Its effective utilization in organic synthesis is of paramount importance, drawing considerable scientific interest. Research has demonstrated clean and cost-competitive methods using methanol for selective N-methylation of amines and transfer hydrogenation of nitroarenes, employing cost-effective catalysts like RuCl3.xH2O in the synthesis of pharmaceutical agents and key pharmaceutical intermediates (Sarki et al., 2021).

Sustainable and Selective Monomethylation

The selective N-monomethylation of anilines using methanol under mild conditions showcases the use of solid molecular N-heterocyclic carbene iridium (NHC-Ir) coordination assemblies. This approach, notable for its broad substrate scope and good functional group tolerance, demonstrates the potential of methanol in sustainable and selective chemical synthesis processes (Chen et al., 2017).

Methanol in Industrial Biotechnology

Methanol serves as a cornerstone in industrial biotechnology, particularly through the bioprocess technology with methylotrophic bacteria. The first genomes of methylotrophs have been sequenced, elucidating their metabolism and expanding the genetic engineering toolkit. This advancement underscores the potential of methanol for economically competitive bioprocesses based on it as an alternative carbon source (Schrader et al., 2009).

Methanol for Specialty Chemicals Production

Engineering efforts have enabled the use of methanol as a substrate for the biological production of specialty chemicals, such as naringenin, in E. coli. By integrating methanol dehydrogenases with favorable kinetics and the ribulose monophosphate (RuMP) pathway enzymes, researchers have demonstrated the conversion of methanol into biomass components and metabolites, showcasing the feasibility of methanol-based bioproduction (Whitaker et al., 2017).

Methanol as a Building Block for Chemical Compounds

As the simplest alcohol, methanol is a promising building block for obtaining complex chemical structures like acetic acid, methyl tertiary butyl ether, and methylamine. Its role extends beyond a chemical precursor to a clean-burning fuel with applications in reducing CO2 emissions and serving as an energy carrier for hydrogen storage (Dalena et al., 2018).

Safety And Hazards

Propriétés

IUPAC Name |

(3-methylidenecyclobutyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-5-2-6(3-5)4-7/h6-7H,1-4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCCDWBWIMWQQOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C1CC(C1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Methylidenecyclobutyl)methanol | |

CAS RN |

10555-45-0 |

Source

|

| Record name | (3-methylidenecyclobutyl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[3-(4-Chlorophenoxy)-2-hydroxypropyl]benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one](/img/structure/B2998505.png)

![2-(4-chlorophenyl)-7-methyl-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/structure/B2998518.png)

![4-(4-bromophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2998520.png)

![N-(3-fluorophenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2998521.png)

![[4-[(1,5-Dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]phenyl] pyridine-2-carboxylate](/img/structure/B2998522.png)

![2-Chloro-8-iodopyrido[4,3-d]pyrimidine](/img/structure/B2998525.png)